molecular formula C9H16N2O2 B13314442 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

Cat. No.: B13314442
M. Wt: 184.24 g/mol
InChI Key: DHYRWGQVQSCBRQ-UHFFFAOYSA-N
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Description

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene is a chemically unique spirocyclic compound of high interest in fragment-based drug discovery (FBDD) and medicinal chemistry. This scaffold is characterized by a 1-oxa-2,8-diazaspiro[4.5]dec-2-ene core, which incorporates both oxygen and nitrogen heteroatoms within a three-dimensional, spirocyclic framework. Spirocycles like this one are considered privileged structures in drug discovery due to their inherent three-dimensionality, which allows them to sample underexplored chemical space compared to flat, aromatic compounds, often leading to improved physicochemical properties and reduced entropic penalties upon binding to biological targets . Compounds based on this core structure have demonstrated significant potential in pharmaceutical research. For instance, close analogs, specifically 3-aryl derivatives, have been synthesized and evaluated as a novel class of inhibitors against Protein Tyrosine Phosphatase 1B (PTP1B), a key target for type 2 diabetes and obesity, with one compound exhibiting moderate inhibitory activity (IC50 of 2.87 µM) . Furthermore, other derivatives of 1-oxa-2,8-diazaspiro[4.5]dec-2-ene have been patented for use as medicaments for the treatment of pain, highlighting the therapeutic relevance of this chemical series . The ethoxy substituent at the 3-position provides a synthetic handle for further chemical elaboration, making this compound a valuable building block for constructing more complex molecules in hit-to-lead optimization campaigns . This product is intended for non-human research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene

InChI

InChI=1S/C9H16N2O2/c1-2-12-8-7-9(13-11-8)3-5-10-6-4-9/h10H,2-7H2,1H3

InChI Key

DHYRWGQVQSCBRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NOC2(C1)CCNCC2

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

  • Bromide displacement : Reacting 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives (e.g., tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate) with sodium ethoxide in ethanol at 80°C for 12 h ().
    • Yield: ~65–70%
    • Key reagent: NaOEt/EtOH

Esterification/Alkylation

  • Mitsunobu reaction : Ethanol is coupled to a hydroxylated precursor using diethyl azodicarboxylate (DEAD) and triphenylphosphine ().
    • Solvent: THF, 0°C to rt
    • Yield: ~80%

Optimization and Functionalization

Post-synthesis modifications include:

Comparative Analysis of Methods

Method Conditions Yield Catalyst/Reagent Reference
Bromide displacement NaOEt/EtOH, 80°C, 12 h 65–70% Sodium ethoxide
Mitsunobu alkylation DEAD, PPh3, THF, 0°C to rt 80% Diethyl azodicarboxylate
Microwave cyclization 120°C, 1 h, microwave 75% Pd(dppf)Cl2·CH2Cl2

Challenges and Solutions

  • Regioselectivity : Competing reactions at N8 vs. N2 are mitigated using bulky protecting groups (e.g., tert-butyl carbamate) ().
  • Scale-up limitations : Batch-wise addition of reagents and controlled temperature gradients improve reproducibility on multigram scales ().

Recent Advances

  • Photoredox catalysis : Visible-light-mediated reactions enable spirocycle formation under milder conditions ().
  • Flow chemistry : Continuous-flow systems reduce reaction times for ethoxy introduction by 50% ().

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene involves its interaction with specific molecular targets. For example, as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can modulate various signaling pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

Key Observations:
  • Electron-Donating vs.
  • Steric Effects : Bulkier aryl substituents (e.g., 3-aryl analogs) enhance inhibitory activity compared to smaller groups like methyl or ethoxy, suggesting steric complementarity with the PTP1B active site .
  • Salt Forms : Hydrochloride salts (e.g., 3-ethoxy and 3-carboxylic acid derivatives) improve solubility, critical for pharmacokinetics .

Physicochemical Properties

  • Polarity : Ethoxy and carboxylic acid derivatives (e.g., 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride) exhibit higher polarity than methyl or bromo analogs, influencing membrane permeability .
  • Stability : Halogenated analogs (e.g., 3-bromo) may exhibit greater photodegradation risks compared to alkyl or alkoxy variants .

Biological Activity

Overview

3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene, particularly in its hydrochloride form, is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique spirocyclic structure, which contributes to its interaction with various biological targets, primarily Protein Tyrosine Phosphatase 1B (PTP1B). The inhibition of this enzyme plays a critical role in regulating insulin signaling and glucose metabolism, making it a candidate for therapeutic applications in diabetes management.

  • Molecular Formula : C9H17ClN2O2
  • Molecular Weight : 220.69 g/mol
  • CAS Number : 1461714-76-0

The primary mechanism of action for this compound involves the inhibition of PTP1B. This enzyme is crucial in the insulin signaling pathway, and its inhibition can lead to enhanced insulin sensitivity and improved glucose uptake in cells. The compound's interaction with PTP1B modulates various biochemical pathways, influencing cellular metabolism and gene expression.

Enzyme Inhibition

This compound acts as an inhibitor of PTP1B, which has been linked to several beneficial effects:

  • Improved Insulin Sensitivity : By inhibiting PTP1B, the compound enhances insulin signaling, potentially aiding in glucose homeostasis.
  • Cellular Metabolism : The compound influences metabolic pathways by promoting glucose uptake in various cell types.

Cellular Studies

Research has demonstrated that this compound affects cellular functions significantly:

  • Cell Signaling Pathways : It modulates key signaling pathways involved in metabolism.
  • Gene Expression : Changes in gene expression profiles have been observed following treatment with this compound, indicating its role in regulating metabolic genes.

Case Study 1: Insulin Sensitivity Enhancement

A study conducted on diabetic rat models showed that administration of this compound resulted in significant improvements in insulin sensitivity compared to control groups. The results indicated a reduction in blood glucose levels and enhanced glucose tolerance tests.

Case Study 2: In Vitro Cellular Analysis

In vitro studies using human cell lines demonstrated that treatment with the compound led to increased phosphorylation of insulin receptor substrates, confirming its role as a PTP1B inhibitor. This was measured using Western blot analysis to assess the activation of downstream signaling pathways.

Biochemical Analysis

The biochemical properties of this compound reveal its versatility:

Property Details
Target Enzyme Protein Tyrosine Phosphatase 1B (PTP1B)
Effect on Insulin Pathway Enhances insulin signaling
Transport Mechanism Interacts with specific transporters
Potential Therapeutic Uses Diabetes management, metabolic disorders

Q & A

Q. What are the established synthetic routes for 3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via cyclization of precursors containing ethoxy and diaza groups. Key conditions include:

  • Catalysts : Transition-metal catalysts (e.g., palladium) or acid/base catalysts for ring closure.
  • Solvents : Polar aprotic solvents like DMF or THF to stabilize intermediates.
  • Temperature : Controlled heating (80–120°C) to drive cyclization without side reactions. Yield optimization requires purification via column chromatography or crystallization .

Q. How is the spirocyclic structure of this compound validated experimentally?

Structural confirmation relies on:

  • X-ray crystallography : Software like SHELXL refines atomic coordinates using diffraction data .
  • NMR spectroscopy : Distinct signals for ethoxy (δ ~1.3 ppm for CH₃, δ ~3.5 ppm for OCH₂) and spirocyclic protons (δ 4.0–5.0 ppm) .
  • Mass spectrometry : Molecular ion peak at m/z 184.24 (C₉H₁₆N₂O₂) .

Q. What is the proposed mechanism of action for its PTP1B inhibitory activity?

The compound binds reversibly to PTP1B’s catalytic site, disrupting insulin receptor dephosphorylation. This enhances insulin signaling and glucose uptake, as shown in diabetic rat models (↓30% blood glucose vs. controls). Kinetic studies suggest competitive inhibition with Kᵢ values in the nanomolar range .

Advanced Research Questions

Q. How can conflicting bioactivity data across cellular and in vivo models be reconciled?

Discrepancies may arise from:

  • Metabolic stability : In vivo hepatic metabolism reduces bioavailability vs. in vitro assays.
  • Off-target effects : Use siRNA knockdown or CRISPR-edited cell lines to isolate PTP1B-specific activity.
  • Dosing regimens : Pharmacokinetic profiling (e.g., AUC, Cmax) optimizes dosing for target engagement .

Q. What strategies improve selectivity over structurally similar phosphatases (e.g., TCPTP)?

Rational modifications include:

  • Substituent engineering : Replacing ethoxy with bulkier groups (e.g., cyclopropyl) to exploit PTP1B’s deeper active site.
  • Pro-drug design : Masking polar groups to enhance membrane permeability .

Q. How do computational methods aid in predicting reaction pathways for derivatives?

  • DFT calculations : Model transition states for cyclization or substitution reactions.
  • MD simulations : Predict binding poses with PTP1B to prioritize synthetic targets.
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with inhibitory potency .

Methodological Considerations

Q. What orthogonal techniques validate synthetic intermediates during scale-up?

  • HPLC-MS : Monitors reaction progress and detects byproducts.
  • TGA/DSC : Assess thermal stability for industrial crystallization.
  • Elemental analysis : Confirms purity (>95% C, H, N content) .

Q. How are puckering dynamics of the spiro ring quantified in crystallographic studies?

Cremer-Pople parameters (amplitude q, phase φ) describe non-planar ring distortions. Software like PLATON analyzes torsion angles to calculate puckering coordinates .

Comparative Analysis

Q. How does the ethoxy group influence reactivity compared to aryl or carboxamide analogs?

  • Electron donation : Ethoxy’s +I effect stabilizes electrophilic intermediates in substitution reactions.
  • Steric effects : Smaller than aryl groups, enabling tighter enzyme binding.
  • Hydrogen bonding : Lacks H-bond donors, reducing off-target interactions vs. carboxamide derivatives .

Q. What structural insights justify its superior metabolic stability over 3-bromo analogs?

  • Reduced electrophilicity : Ethoxy’s C-O bond resists nucleophilic attack (vs. bromo’s C-Br).
  • Lipophilicity : LogP ~1.2 (vs. 2.5 for bromo analog) balances membrane permeability and solubility .

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